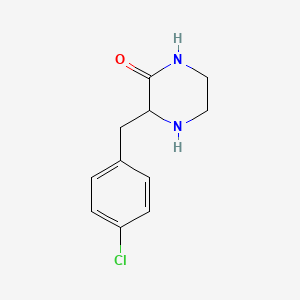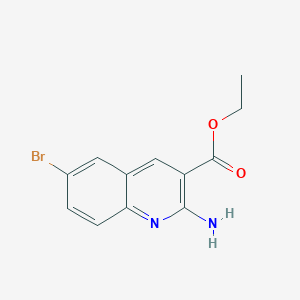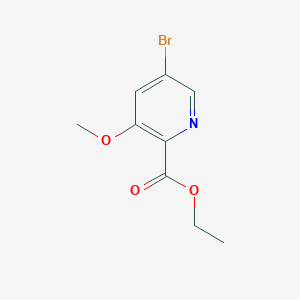![molecular formula C13H23NO2 B13682527 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of piperidin-4-one hydrochloride hydrate and 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
9-Isobutyl-1-oxa-9-azaspiro[5
Mécanisme D'action
The mechanism of action of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition of its function can lead to the death of the bacterial cells. The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and preventing the bacterium from synthesizing essential components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecan-4-one
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
Uniqueness
What sets 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one apart from similar compounds is its specific substitution pattern, which enhances its biological activity and makes it a more potent inhibitor of the MmpL3 protein. This unique feature makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
9-(2-methylpropyl)-1-oxa-9-azaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C13H23NO2/c1-11(2)10-14-6-4-13(5-7-14)9-12(15)3-8-16-13/h11H,3-10H2,1-2H3 |
Clé InChI |
NANCNSIWXYVJGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCC2(CC1)CC(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)






![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)


